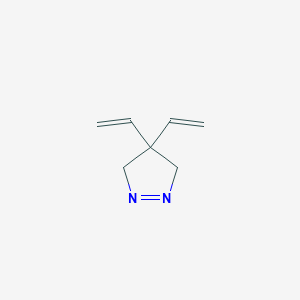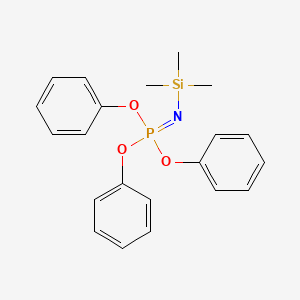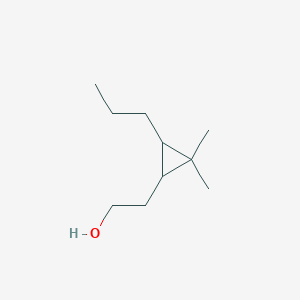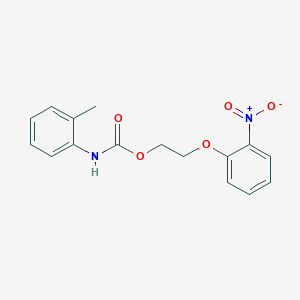
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenoxy group, an ethyl linker, and a methylphenyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-aminophenoxy)ethyl (2-methylphenyl)carbamate.
Reduction: Formation of 2-(2-nitrophenoxy)ethanol and 2-methylphenylamine.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-(2-ethylphenyl)carbamate
- Ethyl N-(2,6-diethylphenyl)carbamate
- Ethyl N-(4-chloro-2-methylphenyl)carbamate
- Ethyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
2-(2-Nitrophenoxy)ethyl (2-methylphenyl)carbamate is unique due to the presence of both a nitrophenoxy group and a methylphenyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62643-97-4 |
|---|---|
Fórmula molecular |
C16H16N2O5 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
2-(2-nitrophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-12-6-2-3-7-13(12)17-16(19)23-11-10-22-15-9-5-4-8-14(15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Clave InChI |
PGDDSUKEOMHQCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


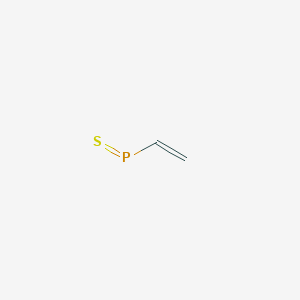
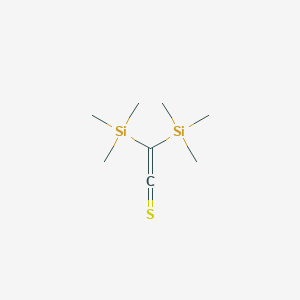
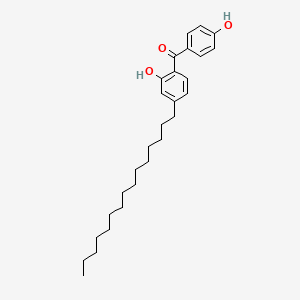
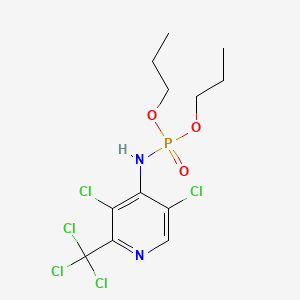
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
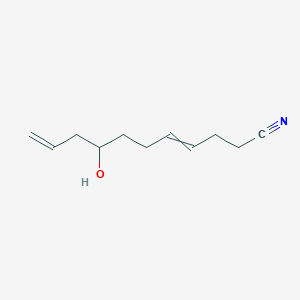
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
